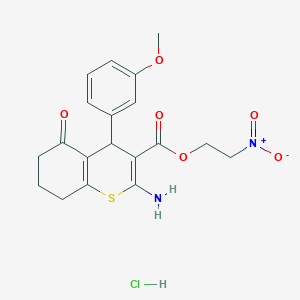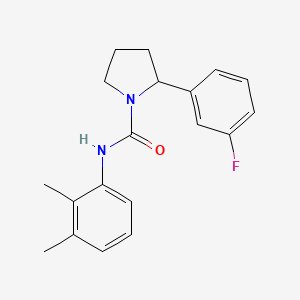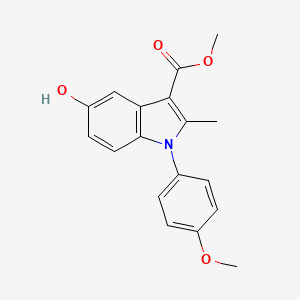
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, also known as PPD, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of tumor cells. In
作用機序
The mechanism of action of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the inhibition of ribonucleotide reductase (RR), which is an enzyme that is essential for DNA synthesis and cell division. By inhibiting RR, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can prevent the growth and proliferation of cancer cells. Additionally, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to have anti-inflammatory and antioxidant effects. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has been extensively studied in vitro, which has allowed researchers to gain a better understanding of its mechanism of action and potential applications. However, one of the limitations of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has not yet been tested in clinical trials, which means that its efficacy and safety in humans is not yet known.
将来の方向性
There are a number of future directions for research on 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone. One area of focus is the development of new synthetic methods for 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, which could lead to more efficient and cost-effective production. Additionally, researchers are interested in exploring the potential applications of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, clinical trials will be needed to determine the safety and efficacy of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in humans, which could pave the way for its use as a therapeutic agent.
合成法
The synthesis of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the reaction of 1,3-propanediol with 2-carboxaldehydepyrrole and semicarbazide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been extensively studied for its potential anticancer properties. In vitro studies have shown that 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
特性
IUPAC Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2/c16-14(24)20-18-10-12-4-1-6-22(12)8-3-9-23-7-2-5-13(23)11-19-21-15(17)25/h1-2,4-7,10-11H,3,8-9H2,(H3,16,20,24)(H3,17,21,25)/b18-10+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAIZRPRJTLIL-XOBNHNQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)N)CCCN2C=CC=C2C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)N)CCCN2C(=CC=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)